tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are used in solvents like 1,4-dioxane.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly in the synthesis of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The combination of the tert-butyl carbamate group with the substituted pyridine ring enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWIAGBOGKPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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